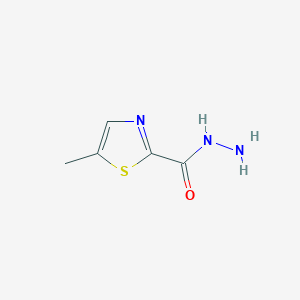

5-甲基-1,3-噻唑-2-碳酰肼

概述

描述

“5-Methyl-1,3-thiazole-2-carbohydrazide” is a chemical compound that belongs to the class of thiazoles . Thiazoles are heterocyclic compounds that contain a five-membered aromatic ring with sulfur and nitrogen atoms . The thiazole ring is an important moiety in the world of chemistry due to its aromaticity, which allows the pi (π) electrons to move freely from one bond to other bonds . This property makes the ring highly reactive, allowing various chemical reactions such as donor–acceptor, nucleophilic, and oxidation reactions to take place .

Synthesis Analysis

The synthesis of thiazole derivatives, including “5-Methyl-1,3-thiazole-2-carbohydrazide”, often involves the reaction of a carbohydrazide with differently substituted benzaldehyde . The resulting compounds are characterized via elemental analysis, physico-chemical, and spectral data .

Molecular Structure Analysis

The molecular structure of “5-Methyl-1,3-thiazole-2-carbohydrazide” can be analyzed using various spectroscopic techniques . For instance, NMR chemical shifts can be predicted using the gauge-invariant linear combination of atomic orbitals (LCAO) method . Additionally, the ultraviolet-visible spectra in different solvents can be predicted using Time-dependent DFT calculations (TD-DFT) at the same level of theory .

Chemical Reactions Analysis

Thiazole compounds, including “5-Methyl-1,3-thiazole-2-carbohydrazide”, can undergo various chemical reactions due to the reactivity of the thiazole ring . These reactions include donor–acceptor, nucleophilic, and oxidation reactions .

科学研究应用

抗菌活性

- 一项研究重点介绍了合成新的 N'-[{5-(4-芳基) 1,3-噻唑-2 基}碳酰肼-甲基]-3(4-芳基亚氨基)吲哚-2-酮类似物,显示出对各种细菌和真菌菌株显着的体外抗菌和抗真菌活性 (Adhikari Suman、S. Bari 和 A. Samanta,2014)。

- 合成了 2-[3-氰基-4-(2-甲基丙氧基)苯基]-4-甲基-1,3-噻唑-5-碳酰肼的新型芳基腙,对疟疾媒介蚊阿拉伯按蚊表现出有希望的杀幼虫活性 (N. P 等人,2021)。

抗癌研究

- 已开发出包含噻唑部分的噻唑和 1,3,4-噻二唑衍生物作为有效的抗癌剂,其中特定化合物对肝细胞癌细胞系 (HepG-2) 表现出显着的活性 (S. M. Gomha 等人,2017)。

DNA 结合和抗菌特性

- 已合成 (E)-N'-(4-氟苄叉亚甲基)-5-甲基-2-(吡啶-3-基)噻唑-4-碳酰肼等衍生物,对枯草芽孢杆菌表现出有希望的活性,并对 DNA 双螺旋具有亲和力,表明具有作为抗菌剂进一步发展的潜力 (Vinuta Kamat、Rangappa Santosh 和 S. Nayak,2019)。

缓蚀

- 一项关于 4-甲基-2-(吡啶-3-基)噻唑-5-碳酰肼在盐酸环境中抑制低碳钢腐蚀的研究表明,该化合物可以作为有效的缓蚀剂,表明其在医药以外的应用和材料科学中的应用 (T. Salman 等人,2019)。

作用机制

Target of Action

Thiazole derivatives have been known to interact with various biological targets, including enzymes and receptors .

Mode of Action

For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

Molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that the chemical properties of thiazole derivatives, such as solubility, can be influenced by environmental conditions .

安全和危害

“5-Methyl-1,3-thiazole-2-carbohydrazide” can be harmful by inhalation, in contact with skin, and if swallowed . It can cause skin irritation and serious eye irritation . In case of eye contact, it is recommended to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . If irritation persists, seek medical attention .

未来方向

Thiazole compounds, including “5-Methyl-1,3-thiazole-2-carbohydrazide”, have been the focus of medicinal chemists due to their potential therapeutic applications . Future research may focus on developing novel therapeutic agents based on thiazole-bearing compounds for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

生化分析

Biochemical Properties

5-Methyl-1,3-thiazole-2-carbohydrazide plays a significant role in biochemical reactions due to its reactive thiazole ring. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from performing its catalytic function .

Cellular Effects

The effects of 5-Methyl-1,3-thiazole-2-carbohydrazide on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, 5-Methyl-1,3-thiazole-2-carbohydrazide can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, 5-Methyl-1,3-thiazole-2-carbohydrazide exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can occur through hydrogen bonding, van der Waals forces, and other non-covalent interactions . Additionally, 5-Methyl-1,3-thiazole-2-carbohydrazide can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, thereby altering the cellular response to various stimuli .

Temporal Effects in Laboratory Settings

The stability and degradation of 5-Methyl-1,3-thiazole-2-carbohydrazide in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biochemical properties . Long-term studies have also indicated that 5-Methyl-1,3-thiazole-2-carbohydrazide can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation .

Dosage Effects in Animal Models

The effects of 5-Methyl-1,3-thiazole-2-carbohydrazide vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, 5-Methyl-1,3-thiazole-2-carbohydrazide can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to inhibit multiple enzymes simultaneously, leading to a buildup of toxic metabolites and oxidative stress .

Metabolic Pathways

5-Methyl-1,3-thiazole-2-carbohydrazide is involved in several metabolic pathways, primarily through its interactions with key enzymes and cofactors. The compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to alterations in metabolic flux and changes in metabolite levels . Additionally, 5-Methyl-1,3-thiazole-2-carbohydrazide can affect the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and lipids .

Transport and Distribution

The transport and distribution of 5-Methyl-1,3-thiazole-2-carbohydrazide within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via specific transporters, where it can accumulate in certain cellular compartments . Additionally, 5-Methyl-1,3-thiazole-2-carbohydrazide can bind to plasma proteins, which can affect its distribution and bioavailability within the body .

Subcellular Localization

The subcellular localization of 5-Methyl-1,3-thiazole-2-carbohydrazide is critical for its activity and function. The compound can be localized to specific cellular compartments, such as the mitochondria, nucleus, and endoplasmic reticulum . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization of 5-Methyl-1,3-thiazole-2-carbohydrazide can influence its activity, as it can interact with different biomolecules depending on its location within the cell .

属性

IUPAC Name |

5-methyl-1,3-thiazole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-3-2-7-5(10-3)4(9)8-6/h2H,6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWTZUVXTJCFKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00669373 | |

| Record name | 5-Methyl-1,3-thiazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858486-43-8 | |

| Record name | 5-Methyl-1,3-thiazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

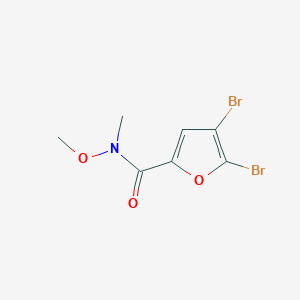

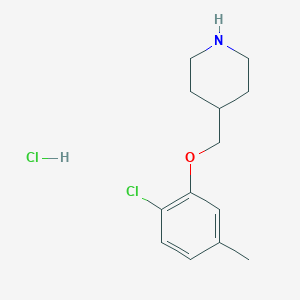

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole](/img/structure/B1451344.png)

![2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane](/img/structure/B1451345.png)

![3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1451348.png)